BenchChemオンラインストアへようこそ!

(4S)-7-Bromo-2,3,4,5-tetrahydro-1,4-methanobenzo[b][1,4]diazepine

Physicochemical profiling Halogen bonding Structure–property relationships

The compound (4S)-7-Bromo-2,3,4,5-tetrahydro-1,4-methanobenzo[b][1,4]diazepine (CAS 1638604-47-3) is a chiral, rigidified benzodiazepine derivative characterized by a 1,4-methano bridge that locks the seven-membered diazepine ring into a bicyclic benzo[d]diazabicyclo[3.2.1]octane framework bearing a bromine substituent at the 7-position. The (4S) stereochemistry is an integral part of its identity, as the compound is supplied as a single enantiomer with a molecular formula of C10H11BrN2 and a molecular weight of 239.11 g/mol.

Molecular Formula C10H11BrN2
Molecular Weight 239.11 g/mol
CAS No. 1638604-47-3
Cat. No. B1408980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4S)-7-Bromo-2,3,4,5-tetrahydro-1,4-methanobenzo[b][1,4]diazepine
CAS1638604-47-3
Molecular FormulaC10H11BrN2
Molecular Weight239.11 g/mol
Structural Identifiers
SMILESC1CN2CC1NC3=C2C=CC(=C3)Br
InChIInChI=1S/C10H11BrN2/c11-7-1-2-10-9(5-7)12-8-3-4-13(10)6-8/h1-2,5,8,12H,3-4,6H2/t8-/m0/s1
InChIKeyDRPHHOQYXBGIFB-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4S)-7-Bromo-2,3,4,5-tetrahydro-1,4-methanobenzo[b][1,4]diazepine (CAS 1638604-47-3): Core Identity and Procurement Prerequisites


The compound (4S)-7-Bromo-2,3,4,5-tetrahydro-1,4-methanobenzo[b][1,4]diazepine (CAS 1638604-47-3) is a chiral, rigidified benzodiazepine derivative characterized by a 1,4-methano bridge that locks the seven-membered diazepine ring into a bicyclic benzo[d]diazabicyclo[3.2.1]octane framework bearing a bromine substituent at the 7-position . The (4S) stereochemistry is an integral part of its identity, as the compound is supplied as a single enantiomer with a molecular formula of C10H11BrN2 and a molecular weight of 239.11 g/mol . It belongs to the class of tetrahydro-1,4-methanobenzo[b][1,4]diazepines, a structurally constrained subgroup within the broader benzodiazepine family .

Why Generic (4S)-7-Bromo-2,3,4,5-tetrahydro-1,4-methanobenzo[b][1,4]diazepine Cannot Be Interchanged with Close Analogs: Key Procurement Risks


Generic substitution among 7-substituted tetrahydro-1,4-methanobenzo[b][1,4]diazepine analogs is unsupported and carries substantial scientific risk. The 7-bromo substituent confers distinct electronic and steric properties—higher polarizability, greater van der Waals radius (1.85 Å for Br vs. 1.75 Å for Cl, 1.47 Å for F, and 1.20 Å for H [1])—that alter molecular recognition at biological targets relative to 7-chloro, 7-fluoro, 7-methyl, or unsubstituted congeners [2]. Additionally, the (4S) enantiomer is supplied as a single stereoisomer; the (4R) enantiomer, even if chemically similar in constitution, would present a mirror-image spatial arrangement to chiral biological binding sites, potentially yielding divergent pharmacological profiles [3]. No published head-to-head pharmacological data exist to establish therapeutic equivalence between any two members of this subclass. Therefore, procurement decisions must be guided by the specific substitution and stereochemistry of the target compound rather than by generic benzodiazepine-class assumptions [2].

Product-Specific Differentiation Data for (4S)-7-Bromo-2,3,4,5-tetrahydro-1,4-methanobenzo[b][1,4]diazepine (CAS 1638604-47-3): A Quantitative Evidence Guide


Halogen-Specific Physicochemical Differentiation: Bromine vs. Chlorine, Fluorine, and Unsubstituted Analogs at the 7-Position

The 7-bromo substituent provides a quantifiable increase in van der Waals radius, polarizability, and lipophilicity relative to 7-chloro, 7-fluoro, and unsubstituted methanobenzodiazepine analogs. Bromine exhibits a van der Waals radius of 1.85 Å, compared to 1.75 Å for chlorine, 1.47 Å for fluorine, and 1.20 Å for hydrogen [1]. This 0.10 Å increase over chlorine translates to approximately 5.7% greater van der Waals volume at the substituent site, which can differentially fill hydrophobic pockets in target proteins and influence halogen-bonding interactions [2].

Physicochemical profiling Halogen bonding Structure–property relationships

Stereochemical Purity and Single Enantiomer Identity: (4S) Configuration vs. Racemic or (4R) Forms

The compound is designated as the (4S) single enantiomer with a reported purity specification of 95% from AKSci and 98% from Leyan . The InChI Key DRPHHOQYXBGIFB-QMMMGPOBSA-N encodes the specific (4S) stereochemistry within the InChI system, distinguishing it from any (4R) or racemic counterpart . The (4R) enantiomer, if procured, would bear a different InChI Key and would present the opposite three-dimensional arrangement at the chiral C4 center.

Chiral purity Enantioselectivity Stereochemistry

Rigidified Bicyclic Scaffold: Conformational Restriction vs. Flexible 1,4-Benzodiazepines

The 1,4-methano bridge in (4S)-7-Bromo-2,3,4,5-tetrahydro-1,4-methanobenzo[b][1,4]diazepine covalently constrains the seven-membered diazepine ring into a rigid benzo[d]diazabicyclo[3.2.1]octane framework. This bridge eliminates the conformational flexibility characteristic of classical 1,4-benzodiazepines such as diazepam or nordazepam, which can interconvert between multiple low-energy ring conformers [1]. In contrast, the flexible 1,4-benzodiazepine ring in diazepam exhibits two major boat conformations in solution with an estimated interconversion barrier of ~34–42 kJ/mol [2].

Conformational restriction Molecular rigidity Bicyclic scaffolds

Bromine as a Synthetic Handle: Opportunities for Late-Stage Functionalization via Cross-Coupling

The aryl bromide at the 7-position provides a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki–Miyaura, Buchwald–Hartwig, Sonogashira, etc.). Aryl bromides exhibit a reactivity order of Br > Cl >> F in oxidative addition with Pd(0) catalysts; specifically, the C–Br bond dissociation energy is approximately 337 kJ/mol versus 399 kJ/mol for C–Cl and 485 kJ/mol for C–F in comparable aromatic systems [1]. This 62 kJ/mol lower bond dissociation energy for C–Br compared to C–Cl makes the 7-bromo derivative significantly more reactive in cross-coupling than the 7-chloro analog under identical conditions.

Late-stage functionalization Cross-coupling Medicinal chemistry diversification

Confidence in Identity: Verifiable Compound Authentication via Unique Database Identifiers

The compound is uniquely indexed with CAS Registry Number 1638604-47-3 and MDL Number MFCD28501670, both of which are exclusive to this specific (4S)-7-bromo stereoisomer . The InChI Key DRPHHOQYXBGIFB-QMMMGPOBSA-N encodes the full stereochemistry at the C4 center, providing a machine-readable, unambiguous identity that distinguishes it from any other methanobenzodiazepine analog .

Compound authentication Identity verification Procurement quality control

Optimal Application Scenarios for (4S)-7-Bromo-2,3,4,5-tetrahydro-1,4-methanobenzo[b][1,4]diazepine: Research Use Cases Aligned with Quantitative Differentiation


Medicinal Chemistry SAR Exploration via Late-Stage Pd-Catalyzed Cross-Coupling

The lower C–Br bond dissociation energy (~337 kJ/mol) compared to C–Cl (~399 kJ/mol) makes the 7-bromo position a superior electrophilic partner for Suzuki–Miyaura, Buchwald–Hartwig, and Sonogashira couplings [1]. Research teams can exploit this differential reactivity to introduce diverse aryl, heteroaryl, amine, or alkyne substituents at the 7-position under milder conditions than those required for the 7-chloro analog, enabling rapid analog generation for SAR studies on a conformationally rigid benzodiazepine scaffold [1].

Chiral Probe for Enantioselective Biological Target Engagement Studies

The (4S) single enantiomer identity, confirmed by vendor purity specifications (95–98%) and the stereospecific InChI Key DRPHHOQYXBGIFB-QMMMGPOBSA-N , makes this compound suitable for studies requiring stereochemically defined ligands. Chiral biological targets—including GABA-A receptor subtypes, bromodomains, and kinases—may exhibit differential binding to the (4S) versus (4R) enantiomer, and procurement of the defined (4S) enantiomer eliminates the confounding variable of racemic or inverted stereochemistry [2].

Conformationally Constrained Scaffold for Structure-Based Drug Design

The 1,4-methano bridge enforces a single dominant conformation, reducing the entropic penalty of binding relative to flexible benzodiazepines such as diazepam [3]. This pre-organization is valuable for structure-based drug design campaigns where a rigid, shape-defined scaffold can improve docking predictability and potentially enhance target selectivity [3].

Halogen-Bonding and Polarizability Studies in Molecular Recognition

The bromine substituent at the 7-position provides a significantly larger van der Waals radius (1.85 Å) and higher polarizability than chlorine (1.75 Å) or fluorine (1.47 Å) [4]. This makes the 7-bromo compound a distinct chemical probe for investigating halogen-bonding interactions in protein–ligand complexes, where the σ-hole of bromine can form directional non-covalent interactions with backbone carbonyl oxygens or other Lewis bases [5].

Quote Request

Request a Quote for (4S)-7-Bromo-2,3,4,5-tetrahydro-1,4-methanobenzo[b][1,4]diazepine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.